tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Overview
Description
The compound tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound consisting of fused imidazole and pyrazine rings. This class of compounds is of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through flash vacuum thermolysis (FVT) of tert-butylimines of pyrazine-2-carbaldehydes, as demonstrated in the formation of 3-methyl-imidazo[1,5-a]pyrazine with excellent yields from monocyclic imines . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is a precursor for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by the presence of a tert-butyl group, which can influence the steric and electronic properties of the molecule. The conformational analysis of related compounds, such as tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates, has been studied using NMR spectroscopy, revealing information about the conformational equilibrium .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions, including acylation, nitration, and cyclization. For instance, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of isomeric pyrazoles . Nitration of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones has been achieved with HNO3/H2SO4, and the structures of the products were confirmed by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The electronic properties, such as UV-photoelectron spectroscopy, have been used to characterize the thermolysis products of related compounds . The chemical reactivity, including regioselectivity and the influence of reaction media, has been studied for the synthesis of various derivatives .
Scientific Research Applications
Microwave-Assisted Preparation in Chemistry
The tert-butyl group, as seen in tert-butyl isocyanide, is utilized in the microwave-assisted preparation of various compounds. In one study, tert-butyl amides underwent cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones in glacial acetic acid under microwave irradiation. This showcases the use of tert-butyl groups in facilitating neighboring-group-assisted cleavage of tert-butyl amides, demonstrating their utility in chemical syntheses (Nikulnikov et al., 2009).
Biological Activity Studies
In biological research, tert-butyl groups have been included in the study of compounds for their bioactivity. For instance, the synthesis and evaluation of substituted pyrazinecarboxamides, including 5-tert-butylpyrazine-2-carboxylic acid derivatives, were conducted to assess their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research contributes to understanding the structure-activity relationships in drug discovery (Doležal et al., 2006).
Chemical Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of tert-butyl-substituted compounds. For instance, the generation of 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from tert-butyl-substituted precursors has been explored, providing insights into the mechanisms of chemical reactions and intermediate formation in organic synthesis (Teranishi et al., 1997). Additionally, studies on the reactivity of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazine derivatives contribute to the understanding of chemical reactivity and potential applications in pharmaceutical chemistry (Mironovich & Shcherbinin, 2014).
Exploration of Dipeptoid Diversity
Research involving tert-butyl-substituted compounds has also led to increased dipeptoid diversity. The Ugi reaction, involving tert-butyl isocyanide and subsequent cyclization, was used to access a greater diversity of Ugi-type dipeptoids. This signifies the role of tert-butyl groups in expanding the scope of compound libraries for various applications (Krasavin & Nikulnikov, 2012).
Development of Novel Compounds and Methods
The tert-butyl group has been pivotal in the development of new chemical compounds and synthetic methods. For example, the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to novel pyrazoles. This illustrates how tert-butyl groups are instrumental in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Iminov et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIKONIOJKMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620730 | |
Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
345311-03-7 | |
Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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